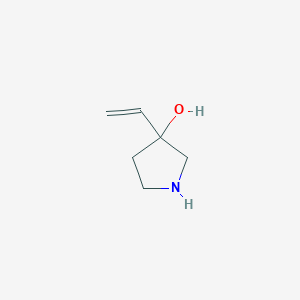

3-Ethenylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

3-ethenylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H11NO/c1-2-6(8)3-4-7-5-6/h2,7-8H,1,3-5H2 |

InChI Key |

UNHSJMFKUVVKAW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethenylpyrrolidin 3 Ol and Its Stereoisomers

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 3-ethenylpyrrolidin-3-ol. Researchers have employed various strategies to achieve high levels of stereoselectivity, including chiral pool approaches, asymmetric catalysis, and diastereoselective reactions.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Amino acids, such as proline and hydroxyproline (B1673980), are common starting points for the synthesis of pyrrolidine (B122466) derivatives. nih.govmdpi.com For instance, (R)- and (S)-aspartic acid have been used as chiral precursors to synthesize 3-pyrrolidinylisoxazoles, demonstrating the utility of the chiral pool in establishing the stereochemistry of the pyrrolidine ring. nih.gov This approach leverages the inherent chirality of the starting material to construct the desired stereoisomer of this compound, often through a series of well-established chemical transformations. The synthesis can begin with a protected form of a chiral amino acid, which is then elaborated through functional group manipulations to build the pyrrolidine ring and introduce the ethenyl and hydroxyl moieties at the C3 position.

Asymmetric Catalysis in Pyrrolidine Annulation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. nih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a ring-forming reaction. One of the most effective methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. rsc.org Chiral metal complexes and organocatalysts have been developed to catalyze these reactions with high enantioselectivity. nih.gov

For the synthesis of this compound, an asymmetric [3+2] cycloaddition could be envisioned between an azomethine ylide and an appropriate dipolarophile, followed by the introduction of the ethenyl group. The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands, particularly in combination with rhodium and iridium, has significantly advanced the field of asymmetric C-H functionalization, which can be applied to the synthesis of complex pyrrolidine structures. snnu.edu.cn

| Catalyst Type | Metal | Ligand | Reaction Type | Stereoselectivity |

| Metal Complex | Copper(I) | Chiral Ligand | 1,3-Dipolar Cycloaddition | High ee |

| Organocatalyst | - | Cinchona Alkaloid Derivative | [3+2] Cycloaddition | High dr and ee |

| Metal Complex | Rhodium | Chiral Cpx | C-H Functionalization | High ee |

Diastereoselective Control in Ethenylation Reactions

Once the pyrrolidine ring is formed, the introduction of the ethenyl group at the C3 position must be controlled to achieve the desired diastereomer. This is typically accomplished through the diastereoselective addition of a vinyl nucleophile to a 3-pyrrolidinone (B1296849) precursor. The stereochemical outcome of this reaction is influenced by the existing stereocenters on the pyrrolidine ring and the nature of the protecting groups and reagents used.

For example, the addition of a vinyl Grignard reagent or vinyllithium (B1195746) to a chiral, non-racemic 3-pyrrolidinone can proceed with high diastereoselectivity. The incoming nucleophile will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer in excess. The level of diastereoselectivity can often be predicted using established models of asymmetric induction, such as Felkin-Ahn or Cram's rule. Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies have been applied to the synthesis of pyrrolidine derivatives, offering flexibility and efficiency. researchgate.net

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. For this compound, this might involve the synthesis of a chiral amino alcohol fragment and a separate C2 fragment containing the vinyl group, which are then joined to form the pyrrolidine ring.

Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of different target molecules. In the context of this compound and its stereoisomers, a chiral 3-pyrrolidinone could serve as a key intermediate. This common precursor could then be subjected to different ethenylation conditions or further functionalization to access a library of related compounds. This approach is particularly valuable for structure-activity relationship studies in drug discovery.

Novel Reagent Development for Pyrrolidine Ring Formation

The development of novel reagents has significantly impacted the synthesis of pyrrolidines. organic-chemistry.org For instance, new methods for the N-heterocyclization of primary amines with diols catalyzed by Cp*Ir complexes have provided efficient access to five-membered cyclic amines. Furthermore, the use of O-benzoylhydroxylamines as alkyl nitrene precursors in rhodium-catalyzed reactions has enabled the synthesis of various pyrrolidines in very good yields. These modern methods offer milder reaction conditions and broader substrate scope compared to traditional approaches.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. semanticscholar.org In the synthesis of this compound, several green chemistry strategies can be employed.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy in constructing pyrrolidine derivatives. tandfonline.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For example, an efficient and sustainable approach for the synthesis of pyrrolidine-fused spirooxindoles has been developed using an EtOH/H2O solvent system. semanticscholar.org

Catalysis: The use of catalytic reagents, both metal-based and organocatalytic, is preferred over stoichiometric reagents to reduce waste. mdpi.com

Energy Efficiency: Employing methods like microwave irradiation or ultrasound can often reduce reaction times and energy consumption. tandfonline.com

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Ethenylpyrrolidin 3 Ol

Mechanistic Investigations of Ethenyl Group Transformations

The ethenyl (vinyl) group in 3-ethenylpyrrolidin-3-ol is a site of high electron density, making it susceptible to electrophilic attack. The mechanism of such reactions typically involves the formation of a carbocation intermediate, the stability of which is influenced by the adjacent tertiary alcohol and the pyrrolidine (B122466) ring.

Electrophilic Addition:

In the presence of an electrophile (E+), the π-electrons of the double bond attack the electrophile, leading to the formation of a carbocationic intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This results in the formation of a more stable tertiary carbocation adjacent to the hydroxyl-bearing carbon. A subsequent attack by a nucleophile (Nu-) on the carbocation yields the final addition product.

Table 1: Mechanistic Steps in Electrophilic Addition to the Ethenyl Group

| Step | Description | Intermediate/Transition State |

| 1 | Attack of the π-bond on the electrophile (E+) | Formation of a tertiary carbocation |

| 2 | Nucleophilic attack on the carbocation | Formation of the final product |

The nature of the electrophile and the reaction conditions can significantly influence the outcome of the reaction. For instance, halogenation with Br₂ would proceed via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion or the solvent.

Stereoelectronic Effects on Hydroxyl Group Reactivity

Stereoelectronic effects play a pivotal role in determining the reactivity of the hydroxyl group in this compound. wikipedia.org These effects arise from the spatial arrangement of orbitals and the interactions between them. wikipedia.org The orientation of the lone pairs on the oxygen atom of the hydroxyl group relative to the adjacent C-C and C-N bonds of the pyrrolidine ring can influence its nucleophilicity and its ability to act as a leaving group.

The concept of hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital, is particularly relevant. wikipedia.org For instance, an anti-periplanar arrangement of an oxygen lone pair with an adjacent σ* anti-bonding orbital can facilitate bond cleavage.

Table 2: Influence of Stereoelectronic Effects on Hydroxyl Group Reactivity

| Stereoelectronic Interaction | Consequence |

| n(O) → σ(C-C) | Weakening of the C-C bond, potential for fragmentation |

| n(O) → σ(C-N) | Weakening of the C-N bond, potential for ring opening |

The reactivity of the hydroxyl group can be enhanced by protonation or conversion into a better leaving group, such as a tosylate. scribd.com The subsequent reactions, be it substitution or elimination, will be influenced by the stereoelectronic constraints of the cyclic system.

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the ethenyl and hydroxyl groups in this compound creates the potential for intramolecular reactions. Under acidic conditions, protonation of the hydroxyl group followed by its departure as a water molecule can generate a tertiary carbocation. This carbocation can then be trapped by the nucleophilic ethenyl group, leading to the formation of a new ring system. The regiochemistry of such cyclizations is governed by Baldwin's rules, which predict the favored ring-closing pathways based on the geometry of the transition state. scribd.com

Rearrangements, such as the Wagner-Meerwein rearrangement, are also plausible following the formation of the carbocation. This could involve the migration of an alkyl or vinyl group to the carbocationic center, leading to a more stable carbocation and ultimately a rearranged product. A reverse aromatic Cope rearrangement could also be envisioned under specific conditions, potentially involving the olefination of the corresponding 2-allylindolin-3-ones. acs.org

Transition Metal-Mediated Transformations Involving the Ethenyl Moiety

Transition metals are powerful tools for catalyzing a wide array of transformations involving alkenes. rsc.orgnih.gov The ethenyl group of this compound can coordinate to a transition metal center, activating it towards various reactions.

Common Transition Metal-Catalyzed Reactions:

Hydrogenation: In the presence of catalysts like palladium, platinum, or rhodium, the ethenyl group can be reduced to an ethyl group.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, typically catalyzed by cobalt or rhodium complexes, would yield an aldehyde.

Cross-Coupling Reactions: The ethenyl group can participate in powerful carbon-carbon bond-forming reactions like the Heck, Suzuki, and Stille couplings, allowing for the introduction of various substituents. These reactions often proceed through a series of steps including oxidative addition, migratory insertion, and reductive elimination. rsc.org

The presence of the hydroxyl and amino functionalities in the molecule can also influence the outcome of these reactions by coordinating to the metal center and directing the regioselectivity or stereoselectivity of the transformation. For instance, copper-catalyzed asymmetric allylic alkylation has been shown to be a powerful method for the enantioconvergent transformation of racemic substrates. rsc.org

Radical Chemistry of Pyrrolidinol Derivatives

The study of radical chemistry provides insights into reactions involving species with unpaired electrons. mhmedical.com In the context of this compound, radical reactions could be initiated at several sites.

Potential Radical Reactions:

Radical Addition to the Ethenyl Group: A radical species can add to the double bond, initiating a chain reaction that can lead to polymerization or the formation of a new functionalized product. The regioselectivity of the initial radical attack would favor the formation of the more stable radical intermediate. libretexts.org

Hydrogen Atom Abstraction: A sufficiently reactive radical could abstract a hydrogen atom from one of the C-H bonds of the pyrrolidine ring or the hydroxyl group. The stability of the resulting radical would determine the most likely site of abstraction. Generally, radicals adjacent to heteroatoms like nitrogen or oxygen are stabilized. libretexts.org

Radical Cyclization: If a radical is generated on the pyrrolidine ring or the side chain, it could undergo an intramolecular cyclization by attacking the ethenyl group.

The generation of these radical species can be achieved through various methods, including the use of radical initiators (e.g., AIBN), photolysis, or single-electron transfer from a metal. rsc.org Recent advancements have highlighted the use of organic peroxides reduced by transition metals to initiate radical cascades. nih.gov

Stereochemical Control and Conformational Analysis of 3 Ethenylpyrrolidin 3 Ol

Chiroptical Properties and Their Determination

Chirality, the property of non-superimposable mirror images, is a central feature of 3-Ethenylpyrrolidin-3-ol. mdpi.com Enantiomers, which are pairs of these mirror images, possess identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. mdpi.com The direction and magnitude of this rotation are key chiroptical properties.

The determination of the absolute configuration of a chiral center, designated as either (R) or (S), is crucial for understanding its interaction with other chiral molecules, such as biological receptors. nih.gov Techniques like X-ray crystallography can provide unambiguous assignment of the absolute configuration by mapping the spatial arrangement of atoms in a single crystal. nih.gov Additionally, chiroptical spectroscopy methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are powerful tools for characterizing enantiomers. These techniques measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. For complex molecules, computational methods, such as Density Functional Theory (DFT) calculations of chiroptical properties, can be used in conjunction with experimental data to assign the absolute configuration. chemrxiv.org

Conformational Preferences and Dynamics in Solution and Solid State

The five-membered pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The specific conformation preferred by the molecule is influenced by the steric and electronic interactions between its substituents. The study of these conformational preferences and their dynamic behavior in different environments is known as conformational analysis. wikipedia.org

In the solid state, the conformation is fixed within the crystal lattice and can be precisely determined using X-ray diffraction. nih.gov This provides a static picture of the molecule's most stable arrangement under crystalline conditions.

In solution, however, the molecule is more dynamic, and multiple conformations may exist in equilibrium. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. mdpi.com By analyzing coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOESY), it is possible to deduce the predominant conformations and the energetic barriers between them. mdpi.com Computational modeling, often using DFT, complements experimental NMR data by calculating the relative energies of different possible conformers, thereby predicting their population distribution in solution. chemrxiv.orgnih.gov The equilibrium between different conformers can be influenced by factors such as the solvent and temperature. chemrxiv.org

Diastereomeric and Enantiomeric Resolution Methods

Since enantiomers have identical physical properties in an achiral environment, their separation, a process known as resolution, requires the introduction of a chiral auxiliary. mdpi.comlibretexts.org One common method is the formation of diastereomers. libretexts.org By reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orgroutledge.com After separation, the chiral auxiliary can be removed to yield the individual enantiomers of this compound.

Another powerful technique for enantiomeric resolution is chiral chromatography. mdpi.com In this method, a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com This technique can be applied in various forms, including gas chromatography (GC), liquid chromatography (LC), and supercritical fluid chromatography (SFC). mdpi.com

Enzymatic kinetic resolution offers a biochemical approach to separation. beilstein-journals.org In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. beilstein-journals.org The reacted and unreacted enantiomers can then be separated based on their different chemical properties.

Influence of Substituent Effects on Stereoselectivity

The stereochemical outcome of the synthesis of this compound can be significantly influenced by the presence of other substituents on the pyrrolidine ring. These substituents can exert steric and electronic effects that direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. This is known as stereoselective synthesis.

For instance, in reactions involving the formation of the chiral center at C3, existing stereocenters elsewhere in the pyrrolidine ring can dictate the facial selectivity of the incoming nucleophile. Theoretical and experimental studies on related systems have shown that steric hindrance can block one face of the molecule, forcing the reagent to attack from the less hindered side. acs.org Furthermore, the electronic nature of substituents can influence the transition state energies, favoring one stereochemical pathway over another. acs.org The choice of reagents and reaction conditions also plays a critical role in controlling the stereoselectivity of the synthesis. oup.com

Advanced Spectroscopic and Structural Characterization Techniques for 3 Ethenylpyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Ethenylpyrrolidin-3-ol, offering detailed insights into the connectivity and chemical environment of each atom. nih.govebsco.com Both ¹H and ¹³C NMR are employed to piece together the molecular framework.

In a typical ¹H NMR spectrum, the protons of the ethenyl (vinyl) group exhibit characteristic signals in the olefinic region. The proton on the carbon double-bonded to the pyrrolidine (B122466) ring typically appears as a complex multiplet due to coupling with the adjacent terminal vinyl protons. These terminal protons, in turn, often present as distinct multiplets. The protons on the pyrrolidine ring itself will show signals that are influenced by their diastereotopic relationships and coupling to neighboring protons, including the hydroxyl and amine protons. The chemical shifts of the methylene (B1212753) groups within the pyrrolidine ring provide information about their proximity to the electronegative nitrogen and oxygen atoms. msu.edursc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. researchgate.net The quaternary carbon atom of the pyrrolidine ring bonded to both the hydroxyl and ethenyl groups will have a characteristic chemical shift. The two carbons of the vinyl group will also be readily identifiable in the olefinic region of the spectrum. The remaining methylene carbons of the pyrrolidine ring will appear at distinct chemical shifts, reflecting their different electronic environments.

Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. These two-dimensional techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, confirming the connectivity of the ethenyl and hydroxyl groups to the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinyl CH | 5.5 - 6.5 | 130 - 145 |

| Vinyl CH₂ | 4.8 - 5.5 | 110 - 120 |

| Pyrrolidine CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 60 |

| Pyrrolidine CH₂ (adjacent to C-OH) | 1.5 - 2.5 | 35 - 50 |

| Quaternary C-OH | - | 70 - 85 |

| OH | Variable | - |

| NH | Variable | - |

| Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. researchgate.netuni-siegen.de These methods are based on the principle that molecular bonds vibrate at specific frequencies, and they provide complementary information. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands. nist.govresearchgate.net A broad and prominent band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened by hydrogen bonding. The N-H stretching vibration of the secondary amine in the pyrrolidine ring also appears in this region, usually as a sharper peak.

The C-H stretching vibrations of the vinyl group are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring will be found just below 3000 cm⁻¹. core.ac.uk A key diagnostic peak for the ethenyl group is the C=C stretching vibration, which typically occurs around 1640-1680 cm⁻¹. The C-O stretching vibration of the tertiary alcohol will be visible in the fingerprint region, generally between 1050 and 1150 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary data to IR spectroscopy. edinst.com While the O-H and N-H stretches are often weak in Raman spectra, the C=C stretch of the ethenyl group is typically a strong and sharp band, making it easily identifiable. The symmetric C-H stretching vibrations of the pyrrolidine ring can also give rise to strong Raman signals. The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes within the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 | Weak |

| C-H (Vinyl) | Stretching | 3010-3095 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C=C (Vinyl) | Stretching | 1640-1680 | Strong |

| C-O (Alcohol) | Stretching | 1050-1150 | Medium |

| C-N (Amine) | Stretching | 1020-1250 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound in the solid state, including its absolute configuration. nih.govwikipedia.org This technique requires the growth of a suitable single crystal of the compound or a derivative.

By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to generate a detailed electron density map of the molecule. wikipedia.org This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles. For this compound, this would provide unambiguous confirmation of the pyrrolidine ring conformation (e.g., envelope or twisted) and the relative orientation of the ethenyl and hydroxyl substituents.

Crucially, for a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the C3 position. nih.gov This is essential for understanding its stereospecific interactions in biological systems or as a chiral building block in synthesis. The crystallographic data also provides valuable information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

In a typical mass spectrum, the molecule is first ionized to create a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₆H₁₁NO), the expected monoisotopic mass is approximately 113.084 g/mol . uni.lu

Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. nih.gov The analysis of these fragments can provide valuable clues about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols, leading to a peak at [M-18]⁺. savemyexams.com

Loss of the ethenyl (vinyl) group (C₂H₃) , resulting in a peak at [M-27]⁺.

Alpha-cleavage , where the bond adjacent to the nitrogen atom breaks, leading to various fragment ions.

Cleavage of the pyrrolidine ring , which can produce a variety of smaller fragments.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. doi.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [M]⁺ | - | 113 |

| [M-H₂O]⁺ | H₂O | 95 |

| [M-C₂H₃]⁺ | ·C₂H₃ | 86 |

| [M-C₂H₅]⁺ | ·C₂H₅ | 84 |

| [M-CH₂OH]⁺ | ·CH₂OH | 82 |

| Note: The relative abundances of these fragments can vary depending on the ionization method and energy. |

Chiroptical Spectroscopy (VCD, ORD, CD) for Stereochemical Characterization

Chiroptical spectroscopy techniques are essential for characterizing the stereochemistry of chiral molecules like this compound in solution. univ-amu.fr These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, electronic transitions associated with the chromophores, such as the ethenyl group, can give rise to CD signals. The resulting CD spectrum is unique to a specific enantiomer, with the other enantiomer producing a mirror-image spectrum. This makes CD a powerful tool for determining enantiomeric purity and for assigning absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. univ-amu.fr The ORD curve, known as a Cotton effect curve in the region of an absorption band, is also characteristic of a specific enantiomer and can be used for stereochemical analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. univ-amu.fr A VCD spectrum provides information about the stereochemistry of the entire molecule, as it is sensitive to the vibrational modes of all functional groups. By comparing the experimental VCD spectrum with theoretical spectra calculated for a specific enantiomer, the absolute configuration can be determined with a high degree of confidence.

Together, these chiroptical techniques provide a comprehensive picture of the stereochemical properties of this compound in solution, complementing the solid-state information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 3 Ethenylpyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. nih.govresearchgate.net For 3-Ethenylpyrrolidin-3-ol, these calculations reveal its electronic structure, which is key to its reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights electron-rich and electron-deficient regions. In this compound, the oxygen and nitrogen atoms are expected to be electron-rich, making them likely sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be electron-poor, susceptible to interaction with nucleophiles.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. While specific experimental data for this compound is not available, representative values can be estimated based on calculations for similar heterocyclic compounds.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Oxygen | -0.65 e | Quantifies the partial negative charge, indicating its nucleophilic character. |

| Mulliken Charge on Nitrogen | -0.45 e | Quantifies the partial negative charge, also indicating nucleophilic character. |

Note: These values are illustrative and derived from general principles of quantum chemical calculations on similar small organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with a solvent. nih.gov For a flexible molecule like this compound, which has a non-planar ring and rotatable ethenyl and hydroxyl groups, MD simulations can map its conformational landscape. biorxiv.org

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |

| C2-C3-C(ethenyl)-C(ethenyl) | Gauche | 0.0 | 65% |

| Anti | 1.2 | 30% | |

| Eclipsed | 4.5 | <5% | |

| N-C2-C3-O | Trans | 0.0 | 70% |

| Gauche | 0.8 | 25% | |

| Cis | 3.0 | 5% |

Note: This table presents a hypothetical conformational analysis for this compound in an aqueous solution, based on typical findings from MD simulations of flexible small molecules. The relative energies and populations are illustrative.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. For this compound, this could involve modeling its synthesis or its participation in further reactions, such as additions to the ethenyl group or substitution at the hydroxyl group.

Reaction pathway modeling involves identifying all relevant stationary points on the potential energy surface (PES), including reactants, products, intermediates, and transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state are crucial for understanding reaction rates and selectivity.

For example, modeling the nucleophilic addition to the ethenyl group would involve locating the transition state for the formation of the new carbon-nucleophile bond. The calculations could predict whether the reaction proceeds in a single step or through a multi-step mechanism involving intermediates. Such studies are vital for optimizing reaction conditions and predicting the stereochemical outcome of reactions involving chiral centers, as is present in this compound. whiterose.ac.ukresearchgate.net

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Partially formed C-Nu bond | +15.2 |

| Products | Adduct | -5.8 |

Note: The table provides an illustrative energy profile for a hypothetical nucleophilic addition to the ethenyl group of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic data, which is essential for structure elucidation and verification. rsc.org Computational methods can accurately calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy (chemical shifts and coupling constants), infrared (IR) spectroscopy (vibrational frequencies), and mass spectrometry. mdpi.com

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental values can often be resolved by considering the conformational averaging and solvent effects captured in MD simulations. nih.gov Similarly, calculating the vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific bond stretches and bends, such as the O-H stretch of the alcohol or the C=C stretch of the ethenyl group.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural assignments. mdpi.com

| Parameter | Predicted Value | Typical Experimental Range | Assignment |

| ¹³C NMR Shift | 75.1 ppm | 65-90 ppm | C3-OH (quaternary carbon) |

| ¹³C NMR Shift | 140.2 ppm | 130-145 ppm | C=CH₂ (ethenyl) |

| ¹³C NMR Shift | 115.8 ppm | 110-125 ppm | C=CH₂ (ethenyl) |

| ¹H NMR Shift | 3.5-4.5 ppm | 3.0-5.0 ppm | CH-N / CH-O |

| IR Frequency | 3450 cm⁻¹ | 3200-3600 cm⁻¹ | O-H stretch (alcohol) |

| IR Frequency | 1645 cm⁻¹ | 1620-1680 cm⁻¹ | C=C stretch (alkene) |

Note: Predicted values are illustrative. Experimental ranges are typical for the assigned functional groups.

Development of Computational Models for Pyrrolidine (B122466) Derivatives

Beyond studying a single molecule, computational methods are used to develop models that can predict the properties and activities of an entire class of related compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example, particularly relevant for drug discovery. bohrium.com

In a QSAR study, a series of pyrrolidine derivatives with known biological activity (e.g., as enzyme inhibitors) would be used to build a statistical model. nih.govtandfonline.com This model correlates the chemical structures of the molecules, described by various calculated "descriptors" (e.g., steric, electronic, hydrophobic properties), with their observed activities. Common QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested pyrrolidine derivatives like this compound. researchgate.net This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, accelerating the design of new therapeutic agents. These models provide valuable insights into the key structural features that govern the biological activity of pyrrolidine derivatives. nih.govdntb.gov.ua

| QSAR Model | Cross-validated R² (q²) | Predictive R² (pred_r²) | Key Descriptors |

| CoMFA | 0.689 | 0.986 | Steric Fields, Electrostatic Fields |

| CoMSIA | 0.614 | 0.815 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

| HQSAR | 0.603 | 0.743 | Molecular Fragments |

Note: The statistical values are taken from a representative QSAR study on pyrrolidine derivatives and demonstrate the predictive power of such models. nih.govtandfonline.com

Synthesis and Characterization of Derivatized 3 Ethenylpyrrolidin 3 Ol Structures

Functionalization at the Hydroxyl Group

The tertiary hydroxyl group at the C3 position of the pyrrolidine (B122466) ring is a prime site for functionalization. Its modification can significantly alter the molecule's polarity, steric bulk, and hydrogen bonding capacity. Common transformations include etherification and esterification.

Esterification: The hydroxyl group can be acylated using various reagents to form corresponding esters. This is often achieved by reacting the pyrrolidinol with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The choice of acylating agent allows for the introduction of a wide range of functionalities, from simple alkyl chains to complex aromatic systems. For instance, reaction with tri-O-benzylgalloyl chloride could introduce a bulky, protected gallate ester moiety. acs.org

Etherification: Formation of ethers is another important modification. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed. This method allows for the introduction of various alkyl or aryl groups. The steric hindrance around the tertiary alcohol may necessitate more forcing reaction conditions or the use of alternative methods like alkylation with alkyl triflates.

The following table summarizes representative functionalization reactions at the hydroxyl group.

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

| Esterification | Acetyl Chloride | 3-Acetoxy-3-ethenylpyrrolidine | Pyridine, 0 °C to rt |

| Etherification | Methyl Iodide, NaH | 3-Ethenyl-3-methoxypyrrolidine | THF, 0 °C to rt |

| Silylation | TBDMSCl | 3-(tert-Butyldimethylsilyloxy)-3-ethenylpyrrolidine | Imidazole, DMF, rt |

This table presents hypothetical examples based on standard organic transformations.

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a versatile functional handle due to its nucleophilicity and basicity. chemicalbook.com It readily undergoes N-alkylation, N-acylation, and sulfonylation reactions.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination provides a controlled method to introduce a variety of substituted alkyl groups. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides or anhydrides yields N-acylpyrrolidines (amides). Similarly, reaction with sulfonyl chlorides provides N-sulfonylpyrrolidines (sulfonamides). These transformations convert the basic nitrogen into a neutral, non-basic group, which can profoundly impact the molecule's physicochemical properties. For example, reacting the pyrrolidine with Vilsmeyer's reagent can lead to the formation of a nitrile derivative while maintaining the stereochemistry of adjacent chiral centers. mdpi.com

Research findings on the modification of similar pyrrolidine scaffolds are detailed in the table below.

| Modification | Reagent(s) | Product Class | Reference |

| N-acylation | Acyl Halide, Base | N-Acylpyrrolidine | chemicalbook.com |

| N-alkylation | Alkyl Halide, Base | N-Alkylpyrrolidine | chemicalbook.com |

| N-cyanation | Vilsmeyer's reagent | N-substituted nitrile | mdpi.com |

| Annulation | Diols, Cp*Ir catalyst | Fused N-heterocycles | organic-chemistry.org |

Chemical Transformations of the Ethenyl Moiety (e.g., Hydrogenation, Halogenation, Epoxidation)

The ethenyl (vinyl) group is susceptible to a wide range of electrophilic addition and reduction reactions, allowing for the synthesis of diverse C3-substituted pyrrolidinols.

Hydrogenation: The double bond can be selectively reduced to an ethyl group through catalytic hydrogenation. This is typically accomplished using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This transformation saturates the side chain, removing the planarity and reactivity of the double bond.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a 1,2-dihaloethyl substituent. Halohydrin formation can also be achieved by performing the halogenation in the presence of water.

Epoxidation: The ethenyl group can be converted to an oxirane ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation methods. The resulting epoxide is a valuable synthetic intermediate that can be opened by various nucleophiles to generate 1,2-difunctionalized derivatives.

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield a ketone (C3-acetylpyrrolidin-3-ol) or a carboxylic acid, respectively. tminehan.com

Ring Expansion and Contraction Studies

The pyrrolidine ring can be subject to rearrangement reactions that lead to either larger (piperidine) or smaller (azetidine) ring systems. Such transformations are valuable for accessing novel heterocyclic scaffolds.

Ring Expansion: Ring expansion can be induced under various conditions. For instance, treatment of related cyclic homoallylic alcohols with diethylaminosulfur trifluoride (DAST) can induce carbocation formation, leading to rearrangement and ring expansion. arkat-usa.org Pinacol-type rearrangements of vicinal diols on the pyrrolidine ring could also be envisioned as a route to expanded keto-piperidines. wikipedia.org

Ring Contraction: Ring contraction reactions are useful for creating smaller, strained rings. etsu.edu The Wolff rearrangement of a cyclic α-diazoketone, derived from a ketone precursor on the pyrrolidine ring, can lead to a contracted ring system. wikipedia.org Another method involves the photochemical ring contraction of pyridines with silylborane to yield pyrrolidine derivatives, a transformation that highlights the interconversion possibilities between different heterocyclic systems. nih.gov Cationic rearrangements can also lead to ring contraction, often driven by the formation of a more stable carbocation or the relief of ring strain. wikipedia.orgetsu.edu

| Rearrangement Type | Key Intermediate/Reagent | Outcome | Reference |

| Cationic Rearrangement | Carbocation | Expansion or Contraction | wikipedia.org |

| DAST-Induced | Homoallylic alcohol | Ring Expansion | arkat-usa.org |

| Wolff Rearrangement | α-Diazoketone | Ring Contraction | wikipedia.org |

| Oxidative Cleavage | Allylic Phosphonates | Ring Contraction | tminehan.com |

Synthesis of Pyrrolidinol-Containing Scaffolds for Chemical Libraries

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govwikipedia.org The derivatization potential of 3-ethenylpyrrolidin-3-ol makes it an attractive starting point for the construction of chemical libraries for high-throughput screening.

The "build-couple-transform" paradigm is a strategy for generating libraries with scaffold diversity. acs.org Starting with a core like pyrrolidinol, different building blocks can be coupled, followed by a variety of chemical transformations to rapidly generate a library of related but structurally distinct molecules. acs.org Metal-catalyzed reactions, such as 1,3-dipolar cycloadditions, provide a general route to diversely functionalized and stereochemically defined pyrrolidines suitable for library synthesis. nih.gov Furthermore, pyrrolidine-based scaffolds can be synthesized and incorporated into porous microspheres, which can be used as stationary phases in chromatography or as supports for catalysts. mdpi.com The goal is to create collections of molecules that explore three-dimensional chemical space, which is known to improve properties like solubility and lead to better drug candidates. nih.govresearchgate.net

Applications of 3 Ethenylpyrrolidin 3 Ol in Synthetic Chemistry and Materials Science

Role as Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and dense functionality of the pyrrolidine (B122466) ring make it a privileged scaffold in medicinal chemistry and natural product synthesis. mdpi.comresearchgate.netnih.gov 3-Ethenylpyrrolidin-3-ol serves as an exemplary chiral building block, providing a stereochemically defined starting point for the synthesis of intricate and biologically active molecules. mdpi.commdpi.com The pyrrolidine motif is a cornerstone of numerous alkaloids, amino acids like proline and hydroxyproline (B1673980), and a vast array of pharmaceuticals. mdpi.comsemanticscholar.org

Research has demonstrated the utility of closely related vinylpyrrolidinol intermediates in the asymmetric total synthesis of complex alkaloids. For instance, a key step in constructing the loline (B1675033) alkaloid scaffold involves the diastereoselective addition of boronates to an N-acyliminium ion derived from a dihydroxypyrrolidine, yielding a vinylpyrrolidinol intermediate. researchgate.netacs.org This intermediate contains the core structural features necessary for subsequent cyclizations and functional group manipulations to form the final tricyclic ring system, which possesses multiple contiguous stereocenters. researchgate.netacs.org The strategic placement of the vinyl and hydroxyl groups on the chiral pyrrolidine ring is crucial for guiding the stereochemical outcome of subsequent transformations, underscoring its value in efficiency-focused total synthesis. researchgate.net

The following table summarizes examples of complex molecule classes synthesized from pyrrolidine-based chiral building blocks.

| Target Molecule Class | Synthetic Strategy Highlight | Relevant Precursor Type |

| Loline Alkaloids | Diastereoselective addition to form a vinylpyrrolidinol intermediate, followed by intramolecular cyclization. researchgate.netacs.org | Dihydroxypyrrolidine |

| Glycosidase Inhibitors | Asymmetric 1,3-dipolar cycloadditions to build the substituted pyrrolidine core. researchgate.net | Chiral Azomethine Ylides |

| Polyhydroxylated Alkaloids (e.g., Hyacinthacines) | Petasis reaction involving an amine, a boronic acid, and a carbonyl to create functionalized amino alcohol precursors. acs.org | Protected Sugar-derived Aldehydes |

| Pyrrolizidine (B1209537) & Indolizidine Alkaloids | Cyclization strategies starting from chiral proline or hydroxyproline derivatives. mdpi.com | Proline, 4-Hydroxyproline |

Intermediacy in the Preparation of Other Organic Scaffolds

Beyond its role in the total synthesis of specific natural products, this compound is a valuable intermediate for accessing a diverse array of other organic scaffolds. The pyrrolidine ring is not merely a component of the final target but often serves as a template whose functional groups guide the construction of new ring systems and appendages. researchgate.netnih.gov

The reactivity of its three functional groups—amine, alcohol, and vinyl—can be selectively addressed to build molecular complexity. For example, the secondary amine can be acylated or alkylated, the tertiary alcohol can be used to direct subsequent reactions or be eliminated, and the vinyl group can participate in a wide range of transformations such as olefin metathesis, hydroboration, or cycloaddition reactions.

Synthetic strategies often involve the functionalization of a pre-formed pyrrolidine ring, such as those derived from proline. researchgate.net This approach allows for the creation of libraries of compounds with varied substituents and stereochemistry for applications in drug discovery. nih.govmdpi.com For instance, the synthesis of pyrrolizidines, indolizidines, and other bicyclic nitrogen heterocycles frequently employs pyrrolidine-based intermediates. mdpi.com A diastereoselective allylation of a phenylglycinol-derived imine, followed by a cyclization sequence, provides straightforward access to various substituted pyrrolidines. researchgate.net These scaffolds can then be further elaborated into more complex structures.

Potential in Polymer and Materials Chemistry (excluding biological/medical device applications)

In materials science, the vinyl group of this compound marks it as a promising functional monomer for polymer synthesis. While poly(N-vinylpyrrolidone) (PNVP), derived from the simpler N-vinylpyrrolidone (NVP) monomer, is a widely used water-soluble polymer, there is significant interest in developing alternative pyrrolidone-based monomers to overcome challenges in copolymerization and to introduce specific functionalities. researchgate.netradtech.org

This compound offers two key advantages over NVP:

Reactive Handles: The secondary amine and tertiary hydroxyl group are available for post-polymerization modification, allowing the properties of the resulting polymer to be tuned. These groups can be used to attach other molecules, alter solubility, or act as cross-linking sites.

Functionality: The monomer itself can impart hydrophilicity and hydrogen-bonding capabilities to a copolymer due to the hydroxyl group.

The compound can be incorporated into polymers via several modern polymerization techniques:

Free Radical Polymerization: The ethenyl group can readily participate in free radical polymerization, similar to NVP, to form homopolymers or be copolymerized with other monomers like acrylates and styrenes. researchgate.netradtech.orgresearchgate.net

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which have been successfully applied to NVP and related monomers, could be used to synthesize well-defined block copolymers and other complex architectures like polymer bottlebrushes. researchgate.netmdpi.com

The resulting functional polymers could find use in various non-biological material applications, as outlined in the table below.

| Potential Polymer Type | Synthetic Method | Key Functional Group | Potential Application |

| Functional Homopolymer | Free Radical, ATRP, RAFT | -OH, -NH- | Specialty coatings, adhesives, functional resins. |

| Amphiphilic Block Copolymers | ATRP, RAFT | -OH, -NH- | Dispersants, stabilizers, phase-transfer agents. researchgate.net |

| Polymer Bottlebrushes | Grafting-from via ATRP/RAFT | -OH, -NH- | Surface modifiers, high-viscosity lubricants. mdpi.com |

| Cross-linked Networks | Post-polymerization cross-linking | -OH, -NH- | High-absorbency materials, functional gels. radtech.org |

Utility in Catalysis (e.g., as a ligand precursor, not the catalyst itself)

The chiral pyrrolidine scaffold is a cornerstone in the design of ligands for asymmetric catalysis. mdpi.comsigmaaldrich.com The nitrogen atom, often in combination with another heteroatom, can chelate to a transition metal, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This compound is an ideal precursor for a variety of bidentate and polydentate ligands. semanticscholar.orgresearchgate.netdiva-portal.org

The synthesis of such ligands typically involves the derivatization of the amine and/or hydroxyl groups of the pyrrolidine ring. For example, 3-hydroxypyrrolidine derivatives can be converted into N,S-donor ligands, which are effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. semanticscholar.org Similarly, the synthesis of P,N-ligands and N,N-ligands based on the pyrrolidine framework has been extensively reported. researchgate.netdiva-portal.orgscispace.com A new proline-derived ligand was recently developed for Ni(II)-Schiff base complexes used in the asymmetric synthesis of amino acids. beilstein-journals.org

The vinyl group on this compound adds another dimension of utility, as it can be retained as a reactive handle for immobilizing the final catalyst onto a solid support or for incorporation into a polymeric catalyst.

The following table details ligand types that can be synthesized from pyrrolidine precursors and their applications in asymmetric catalysis.

| Ligand Type | Heteroatom Donors | Synthetic Approach from Pyrrolidinol | Example Catalytic Application |

| Amino-thiol | N, S | Nucleophilic substitution of the hydroxyl group with a thiol. semanticscholar.org | Palladium-catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction). semanticscholar.org |

| Amino-phosphine | N, P | Reaction of the amine with a phosphine (B1218219) chloride (e.g., PPh₂Cl). researchgate.net | Rhodium-catalyzed Asymmetric Hydrogenation. tcichemicals.com |

| Diamine | N, N | Functionalization of the pyrrolidine amine and introduction of a second nitrogen donor. scispace.com | Asymmetric Ketone Reduction. sigmaaldrich.com |

| Schiff Base | N, O | Condensation of the amine with a carbonyl compound. beilstein-journals.org | Asymmetric Amino Acid Synthesis. beilstein-journals.org |

Design of Probes for Fundamental Chemical Investigations

Chemical probes are essential tools designed to study and manipulate biological and chemical systems by selectively interacting with a specific target. acs.orgrsc.org An effective probe typically consists of a scaffold that provides specificity, a reactive group or "warhead" for covalent interaction, and a reporter tag (e.g., a fluorophore or a bioorthogonal handle like an alkyne or azide) for detection. rsc.orgnih.gov

The structure of this compound makes it an excellent starting point for the design of such probes. The pyrrolidine ring can serve as the central scaffold, which can be decorated with moieties to confer specific binding properties. researchgate.netnih.gov Recent work has highlighted the use of pyrrolidine scaffolds in the development of highly potent and selective activity-based probes (ABPs) for enzymes like deubiquitinases (DUBs). acs.orgrsc.org

The functional groups of this compound provide versatile handles for constructing a probe:

The amine or hydroxyl group can be used to attach a linker connected to a reactive warhead (e.g., an epoxide or a cyanamide). rsc.orgnih.gov

The ethenyl (vinyl) group is itself a bioorthogonal handle. It can participate in reactions like thiol-ene coupling or be converted to an alkyne or azide, enabling "click chemistry" for the attachment of reporter tags like fluorophores or biotin. rsc.org

This modular design allows for the systematic synthesis of a library of probes to investigate fundamental chemical or enzymatic processes.

A potential design strategy for an activity-based probe derived from this compound is outlined below.

| Probe Component | Function | Implementation using this compound |

| Scaffold | Provides structural framework and specificity. | The chiral pyrrolidine ring. acs.orgrsc.org |

| Warhead | Reacts covalently with the target. | Attached to the pyrrolidine nitrogen or oxygen via a linker. |

| Linker | Spatially separates the scaffold from the reporter tag. | An alkyl or polyethylene (B3416737) glycol chain attached to the N or O atom. nih.gov |

| Reporter Tag | Enables detection and/or isolation of the probe-target adduct. | The vinyl group can be used directly or modified into an alkyne/azide for click chemistry attachment of a fluorophore (e.g., BODIPY, fluorescein) or biotin. rsc.orgfrontiersin.org |

Future Research Directions and Unexplored Avenues for 3 Ethenylpyrrolidin 3 Ol

Exploration of Undiscovered Synthetic Pathways

The development of novel and efficient synthetic routes to 3-Ethenylpyrrolidin-3-ol and its analogs is a primary area for future research. While general methods for the synthesis of pyrrolidines and tertiary alcohols are well-established, their application to this specific target, particularly with stereocontrol, remains an open question.

Future synthetic explorations could focus on several key areas:

Stereoselective Synthesis: The development of methods to control the stereochemistry at the C3 position is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration. nih.gov This could involve the use of chiral catalysts or starting materials derived from the chiral pool. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step and could provide a rapid entry to a library of substituted this compound derivatives. tandfonline.com

Novel Cyclization Strategies: Investigating new ways to form the pyrrolidine (B122466) ring with the desired substituents already in place could lead to more efficient and atom-economical syntheses. tandfonline.com This could include electroreductive cyclization methods. nih.govbeilstein-journals.org

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Grignard addition to a pyrrolidinone precursor | Readily available starting materials, straightforward reaction. | Lack of stereocontrol, potential for side reactions. |

| Stereoselective organocatalysis | High enantioselectivity, mild reaction conditions. | Catalyst development, optimization of reaction conditions. |

| Multicomponent reaction | High efficiency, rapid library synthesis. | Identification of suitable reaction components, control of regioselectivity. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the reaction mechanisms involved in the synthesis and potential transformations of this compound is fundamental to optimizing existing methods and designing new ones. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, offer the ability to observe chemical reactions on the femtosecond to picosecond timescale. induspublishers.com

Future research in this area could involve:

Elucidation of Reaction Intermediates: Using ultrafast spectroscopy to identify and characterize transient intermediates in the formation of the pyrrolidine ring or in subsequent reactions of the vinyl or hydroxyl groups. acs.org

Mapping Reaction Pathways: Tracking the evolution of molecular structures during a chemical reaction to build a detailed picture of the reaction pathway. springerprofessional.denumberanalytics.com

Investigating Photochemical Reactivity: Exploring the potential for light-induced reactions of this compound, with ultrafast spectroscopy providing insights into the initial photochemical events. researchgate.net

High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical reactions and for identifying compounds with interesting biological activities. wikipedia.orgbmglabtech.com By automating the testing of large numbers of compounds, HTS can accelerate the pace of discovery. pharmasalmanac.com

For this compound, HTS could be employed to:

Discover New Catalysts: Screen a wide range of potential catalysts for known transformations, such as cross-coupling reactions involving the vinyl group, to identify more efficient and selective systems.

Identify Novel Reactions: Test the reactivity of this compound against a diverse set of reagents to uncover new and unexpected chemical transformations.

Screen for Biological Activity: Synthesize a library of derivatives based on the this compound scaffold and screen them for activity against a variety of biological targets. nih.govacs.org

The potential outcomes of a hypothetical HTS campaign are summarized in Table 2.

Table 2: Hypothetical High-Throughput Screening Campaign for this compound Derivatives

| Screening Goal | Library Type | Potential Outcomes |

| Catalyst Discovery | Commercial and in-house catalyst libraries. | Identification of novel catalysts for cross-coupling or hydrogenation reactions. |

| Reaction Discovery | Diverse reagent sets. | Uncovering new cycloaddition or functionalization reactions. |

| Bioactivity Screening | Library of this compound analogs. | Identification of "hit" compounds with potential therapeutic applications. |

Integration with Machine Learning for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of new molecules, and the planning of synthetic routes. numberanalytics.comacs.org

For this compound, ML could be used to:

Predict Reaction Outcomes: Train ML models on existing reaction data to predict the success or failure of a proposed synthesis, saving time and resources. researchgate.net

Design Novel Derivatives: Use generative models to design new molecules based on the this compound scaffold with desired properties, such as improved biological activity or synthetic accessibility. frontiersin.org

Plan Retrosynthetic Routes: Employ AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways to complex target molecules containing the this compound core. rsc.orgrsc.org

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly important in modern organic synthesis, focusing on the development of environmentally benign processes. nih.govmdpi.com Future research on the synthesis of this compound should prioritize sustainable approaches.

Key areas for investigation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. acs.orgresearchgate.net

Development of Catalytic Methods: Employing catalytic methods to reduce waste and improve atom economy. rsc.org This could include the use of biocatalysts. rsc.org

Energy Efficiency: Exploring the use of alternative energy sources, such as microwave irradiation, to reduce energy consumption. tandfonline.commdpi.com

Lifecycle Assessment: Evaluating the environmental impact of the entire synthetic process, from starting materials to final product, to identify areas for improvement.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, catalysis, and medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 3-ethenylpyrrolidin-3-ol, and how do reaction conditions influence product purity?

this compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of its precursors. For example, hydroxyl group substitution using alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH in THF) yields ether derivatives. Reduction of the ethenyl group with palladium catalysts (e.g., Lindlar catalyst) under hydrogen gas produces saturated analogs. Reaction temperature and solvent polarity critically affect stereochemical outcomes and byproduct formation. For instance, polar aprotic solvents like DMF favor SN2 mechanisms, while elevated temperatures may induce side reactions like elimination .

Key Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Substitution | Ethyl bromide, NaH, THF | 3-Ethoxypyrrolidine derivatives |

| Reduction | H₂, Lindlar catalyst | Saturated pyrrolidinols |

| Oxidation | KMnO₄, acidic conditions | Pyrrolidinone derivatives |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the ethenyl group’s coupling constants (J-values) and hydroxyl proton shifts. For example, the hydroxyl proton typically appears as a broad singlet at δ 1.5–2.5 ppm in DMSO-d₆ .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₆H₁₁NO) and fragmentation patterns, such as loss of H₂O (m/z 97 → 79) .

- X-ray Crystallography: Resolves absolute stereochemistry, particularly for chiral centers at C3 and C4 in derivatives .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact biological activity?

The compound’s (3R,4R) and (3S,4S) enantiomers exhibit distinct receptor binding profiles. For example, (3R,4R)-configured analogs show higher affinity for GABAₐ receptors due to optimal spatial alignment with the receptor’s hydrophobic pocket. In contrast, (3S,4S) enantiomers may bind preferentially to serotonin transporters (SERT), as observed in molecular docking studies. Chiral HPLC or enzymatic resolution is essential to isolate enantiomers for activity assays .

Q. What strategies resolve contradictory data in oxidation/reduction studies of this compound?

Contradictions in reaction yields or product ratios often arise from solvent impurities or catalyst deactivation. Systematic approaches include:

- Control Experiments: Replicate reactions under inert atmospheres (e.g., argon) to exclude moisture/O₂ interference.

- Catalyst Screening: Compare Pd/C vs. Raney Ni for hydrogenation efficiency.

- Kinetic Analysis: Monitor reaction progress via TLC or GC-MS to identify intermediate species.

For example, conflicting reports on oxidation to pyrrolidinones were resolved by standardizing KMnO₄ concentrations and pH .

Q. How can computational methods predict this compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculates activation energies for proposed mechanisms. For instance:

- Nucleophilic Attack: Simulate transition states for hydroxyl group substitution with methyl iodide.

- Hydrogenation Pathways: Compare energy barriers for ethenyl vs. propenyl analogs.

Software like Gaussian or ORCA models these interactions, validated by experimental LC-MS data .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

Scale-up introduces kinetic vs. thermodynamic control trade-offs. Strategies include:

- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with Ru catalysts for enantioselective hydrogenation.

- Continuous-Flow Systems: Minimize racemization via precise temperature control (e.g., microreactors at 25°C).

- In-line Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of ee% .

Q. How do substituents on the pyrrolidine ring modulate this compound’s pharmacokinetic properties?

Adding electron-withdrawing groups (e.g., -CF₃) at C4 increases metabolic stability by reducing CYP450 oxidation. Conversely, bulky groups (e.g., aryl) enhance plasma protein binding, prolonging half-life. Structure-Activity Relationship (SAR) studies using LogP and pKa measurements guide optimization .

Q. What methodologies assess this compound’s receptor binding kinetics?

- Surface Plasmon Resonance (SPR): Measures real-time association/dissociation rates (e.g., KD values for dopamine receptors).

- Radioligand Displacement Assays: Use ³H-labeled ligands to quantify IC₅₀ in competitive binding studies.

- Cryo-EM: Visualizes compound-receptor complexes at near-atomic resolution .

Q. Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.